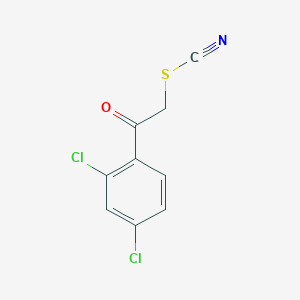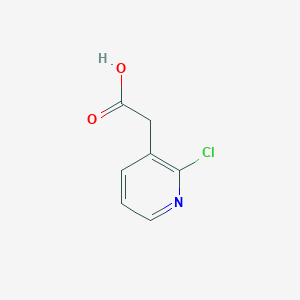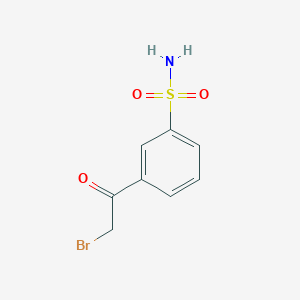
3-Bromo-5-chlorobenzonitrile
Overview
Description
3-Bromo-5-chlorobenzonitrile is a halogenated aromatic nitrile compound. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzonitriles and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated benzonitriles often involves halogenation reactions, as seen in the synthesis of various related compounds. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid involves bromination with N-bromosuccinimide . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid uses phosphorus oxybromide as a brominating agent . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile shows interactions between the Lewis base (CN) and the Lewis acid (Br) . These interactions are likely to be present in this compound as well, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated benzonitriles can participate in various chemical reactions. The reactivity of such compounds is often influenced by the presence of electron-withdrawing groups like the nitrile and halogens, which can activate the ring towards nucleophilic substitution reactions. For instance, the synthesis of chloro and bromo substituted tetrazoles involves reactions of the respective acids through amide and nitrile routes . The reactivity of this compound could be explored in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by intermolecular interactions such as halogen bonding and hydrogen bonding. Studies on o-chloro- and o-bromobenzonitrile reveal that these compounds exhibit pseudosymmetry and pseudo-isostructural packing due to X...N interactions and weak C-H...X and C-H...N hydrogen bonds . A thermodynamic study of chlorobenzonitrile isomers also highlights the role of CN...Cl intermolecular interactions in determining the enthalpy of sublimation and polymorphism . These findings suggest that this compound would exhibit similar intermolecular interactions, affecting its melting point, boiling point, solubility, and crystal packing.
Scientific Research Applications
Herbicide Resistance in Transgenic Plants
3-Bromo-5-chlorobenzonitrile is structurally similar to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a herbicide that inhibits photosynthesis in plants. A study highlighted the development of herbicide resistance in transgenic plants by expressing a bacterial gene, bxn, which detoxifies bromoxynil. This gene, from Klebsiella ozaenae, encodes a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, thus conferring resistance to bromoxynil in transgenic tobacco plants (Stalker, McBride, & Malyj, 1988).
Analysis in Chemical Processes
This compound's analogs are used in various chemical analysis processes. For instance, the determination of nitrite and mixtures of bromide and iodide is facilitated using compounds like 3,5-dibromobenzonitrile in reactions with sulphanilamide and o-iodosobenzoate (Verma & Gulati, 1983).
Rotational Spectrum Studies
The rotational spectrum of compounds like 3-chlorobenzonitrile, which is closely related to this compound, has been extensively studied. These studies provide insights into the molecular structure and interactions of such compounds, contributing to a better understanding of their chemical properties (Varadwaj, Jaman, Kisiel, & Pszczółkowski, 2006).
Thermodynamic Studies
Research on chlorobenzonitrile isomers, including 3-chlorobenzonitrile, has focused on understanding their structural and thermodynamic properties. This research includes experimental techniques and computational studies to evaluate intermolecular and intramolecular interactions, which are crucial for designing and synthesizing new compounds with specific properties (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Antimicrobial Activity Research
Compounds structurally similar to this compound, such as 5-chloro-2-hydroxy-benzonitrile, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new pharmaceuticals and treatments for various microbial infections (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWKPSNVQVDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580526 | |
| Record name | 3-Bromo-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304854-55-5 | |
| Record name | 3-Bromo-5-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304854-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)



